molecular formula C8H11ClF2N2O3S B2767528 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856090-11-3

1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2767528
CAS RN: 1856090-11-3
M. Wt: 288.69
InChI Key: LTCZASQNJQFYTE-UHFFFAOYSA-N
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Description

Difluoromethylation is a chemical process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process is significant in the field of pharmaceuticals and agrochemicals, as the CF2H group can improve the physicochemical and biological properties of these compounds .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen considerable advances in recent years. Various methods have been developed, including metal-based methods that can transfer CF2H to carbon sites, both in stoichiometric and catalytic mode . There are also examples of electrophilic, nucleophilic, radical, and cross-coupling methods to construct C–CF2H bonds .


Chemical Reactions Analysis

Difluoromethylation reactions involve the formation of a bond between a carbon atom and a difluoromethyl group. These reactions can be accomplished through various methods, including Minisci-type radical chemistry, which is best applied to heteroaromatics .

Mechanism of Action

The mechanism of action of difluoromethylated compounds would depend on the specific compound and its intended use. For example, in pharmaceuticals, the CF2H group can act as a lipophilic hydrogen bond donor or as metabolically stable bioisosteres of alcohol, thiol, or amine groups .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and this trend is likely to continue. Future research may focus on developing more efficient and selective methods for difluoromethylation, as well as exploring new applications for difluoromethylated compounds .

properties

IUPAC Name

1-(difluoromethyl)-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2N2O3S/c1-5(2)16-4-6-7(17(9,14)15)3-12-13(6)8(10)11/h3,5,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCZASQNJQFYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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